molecular formula C11H20ClNO4S B6605037 tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate CAS No. 2167732-71-8

tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate

Cat. No.: B6605037
CAS No.: 2167732-71-8
M. Wt: 297.80 g/mol
InChI Key: UEMDYXCHNGOOGS-UHFFFAOYSA-N
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Description

tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate: is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a chlorosulfonyl functional group attached to a cyclobutyl ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chlorosulfonyl group: This step involves the reaction of the cyclobutyl intermediate with chlorosulfonyl chloride under controlled conditions.

    Attachment of the tert-butyl carbamate group: This is typically done by reacting the intermediate with tert-butyl isocyanate or a similar reagent.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate can undergo various types of chemical reactions, including:

    Substitution reactions: The chlorosulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to produce the corresponding amine and carbon dioxide.

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate exerts its effects is primarily through its reactive functional groups. The chlorosulfonyl group can react with nucleophiles, leading to the modification of biological molecules such as proteins and enzymes. This can result in inhibition or activation of specific biochemical pathways. The carbamate group can also participate in reactions that modify the activity of target molecules.

Comparison with Similar Compounds

tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate can be compared with other similar compounds, such as:

    tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate: This compound has a cyclopropyl ring instead of a cyclobutyl ring, which can affect its reactivity and applications.

    tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate: The presence of a cyclohexyl ring can lead to different steric and electronic effects compared to the cyclobutyl analog.

    tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}methyl)carbamate: This compound has a cyclopentyl ring, which can also influence its chemical properties and reactivity.

Properties

IUPAC Name

tert-butyl N-[[1-(chlorosulfonylmethyl)cyclobutyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO4S/c1-10(2,3)17-9(14)13-7-11(5-4-6-11)8-18(12,15)16/h4-8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMDYXCHNGOOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCC1)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.80 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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